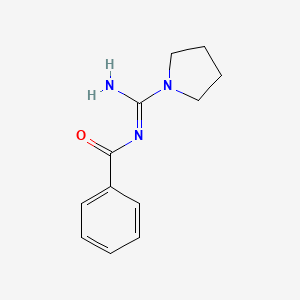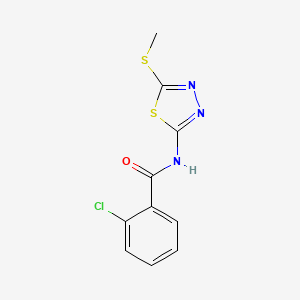
2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with an amide group and a chloro group. The amide nitrogen would be further substituted with a 1,3,4-thiadiazol-2-yl group, which in turn would be substituted with a methylthio group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides could be inferred, such as their tendency to form hydrogen bonds and their aromaticity .Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of 2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide:
Anticancer Activity
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: has shown potential as an anticancer agent. The 1,3,4-thiadiazole moiety is known for its ability to disrupt DNA replication, which can inhibit the growth of cancer cells . This compound could be explored for its cytotoxic properties against various cancer cell lines, making it a candidate for developing new chemotherapeutic agents.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. The thiadiazole ring is known for its broad-spectrum antimicrobial properties, which include antibacterial, antifungal, and antiviral activities . This makes it a valuable compound for developing new antimicrobial agents to combat resistant strains of pathogens.
Anti-inflammatory Effects
Research has indicated that derivatives of 1,3,4-thiadiazole, including 2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide , possess anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis.
Antioxidant Activity
The compound also demonstrates antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases . This property could be harnessed in developing supplements or drugs aimed at reducing oxidative damage in the body.
Anticonvulsant Potential
Derivatives of 1,3,4-thiadiazole have been studied for their anticonvulsant activities . 2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide could be investigated for its potential to manage seizure disorders, providing an alternative to existing anticonvulsant medications.
Antidiabetic Applications
The compound may have applications in managing diabetes. Thiadiazole derivatives have been shown to possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels . This makes it a promising candidate for developing new treatments for diabetes.
Antitubercular Activity
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: could be explored for its antitubercular properties. Thiadiazole derivatives have been reported to exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . This could lead to the development of new drugs to treat this infectious disease.
Agricultural Applications
In agriculture, the compound can be used as a pesticide or herbicide. The thiadiazole ring’s bioactivity makes it effective against various pests and weeds . This application can help in developing safer and more effective agricultural chemicals.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZGWOZLNZLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)
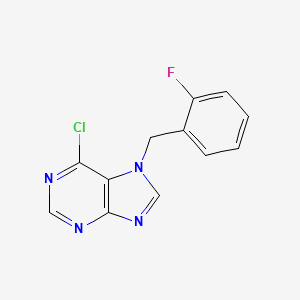
![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)
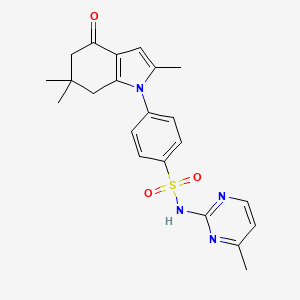
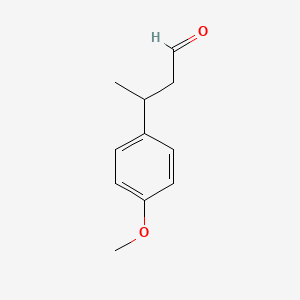
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2430048.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid](/img/structure/B2430049.png)
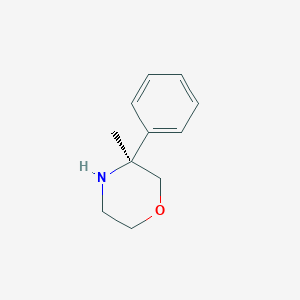

![4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2430054.png)
![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)
